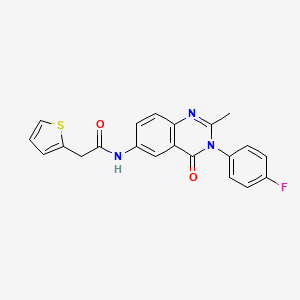

4-(Morpholin-2-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Morpholin-2-yl)benzoic acid hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insights into the potential characteristics and synthesis of this compound. Morpholine derivatives are known for their biological significance and potential pharmacological activities .

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines is described as a green approach, utilizing electrochemical oxidation in the presence of arenesulfinic acids . Another synthesis method involves the reaction of 4-(1-ethyl-1-propenyl)morpholine with benzylideneanilines to produce hexahydro-4-aza-s-indacene derivatives . These methods highlight the versatility of morpholine in chemical reactions and its ability to form complex structures.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex. For example, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a compound with a planar benzoxaborole fragment . This indicates that morpholine can participate in reactions to form heterocyclic compounds with potentially interesting structural motifs.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. The electrochemical synthesis mentioned earlier involves a Michael type addition reaction followed by an EC mechanism . Additionally, the oligomerization between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines involves a conrotatory cyclization of an intermediate pentadienyl cation . These reactions demonstrate the reactivity of morpholine-containing compounds and their ability to form diverse chemical structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of related compounds can be inferred. For instance, the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride involves hydrolysis, and the product is characterized by 1H NMR spectrometry, indicating the importance of spectroscopic methods in analyzing such compounds . Additionally, morpholin-2-yl-phosphinic acids have been evaluated for their pharmacological properties, suggesting that morpholine derivatives can interact with biological receptors .

Scientific Research Applications

Synthesis and Structural Properties

4-(Morpholin-2-yl)benzoic acid hydrochloride is an important intermediate for the synthesis of biologically active heterocyclic compounds. The compound, in its structural form, presents a morpholine ring adopting a chair conformation, which is crucial in stabilizing the structure through various hydrogen bonds (Mazur, Pitucha & Rzączyńska, 2007). Additionally, (E)-4-morpholine-2-butenoic acid hydrochloride, a derivative of morpholine, has been synthesized and characterized, showing its potential for various scientific applications (Qiu Fang-li, 2012).

Chemical Reactivity and Applications in Synthesis

The reactivity of morpholine hydrochloride in synthesizing moroxydine hydrochloride has been studied, revealing its crucial role in influencing the synthesis process and final yield of the compound (Wang Zhi-zhong, 2005). Morpholine's participation in forming cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures in salts also highlights its significance in creating complex structural frameworks (Smith & Lynch, 2016).

Chemical Interaction and Biological Activity

Morpholine derivatives have been studied for their antibacterial activities, showcasing the potential of morpholine-based compounds in biological applications. For instance, 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have demonstrated antibacterial properties, indicating the applicability of morpholine derivatives in developing new therapeutic agents (Isakhanyan et al., 2014). Furthermore, the reaction of o-formylphenylboronic acid with morpholine leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole emphasizes the chemical versatility and potential utility of morpholine in synthesizing novel compounds with unique properties (Sporzyński et al., 2005).

Safety and Hazards

The safety information available for 4-(Morpholin-2-yl)benzoic acid hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing mouth .

properties

IUPAC Name |

4-morpholin-2-ylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKBONWVLMJCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)

methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2540461.png)